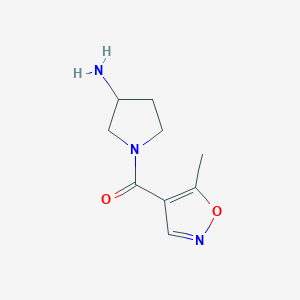
(3-Aminopyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone
説明
3-Aminopyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone, also known as AMIM, is a novel synthetic compound that has recently been shown to have a wide range of applications in scientific research. AMIM is a chiral compound and has a unique structure that allows it to interact with various biological systems in a variety of ways. It has been used in a number of studies to study the mechanisms of action of various drugs and to explore the biochemical and physiological effects of those drugs.
科学的研究の応用
Anticonvulsant Activity
The research into derivatives of (3-Aminopyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone includes studies on their anticonvulsant properties. For instance, certain enaminones, structurally related compounds, have been evaluated for anticonvulsant activity through synthesis and testing in mice and rats. This work suggests a potential avenue for the development of new treatments for epilepsy and other seizure-related disorders. The study conducted by Jackson et al. (2012) provides insights into the correlation between the x-ray crystal structure of these compounds and their biological activity, offering a hypothesis for the toxicity of the analogs as well (Jackson et al., 2012).
Synthesis Methods
There is significant interest in the synthesis methods of isoxazole derivatives, including those structurally related to (3-Aminopyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone. Sobenina et al. (2005) have developed methods for selectively preparing 5-amino-3-(pyrrol-2-yl)isoxazoles through reactions involving hydroxylamine, showcasing the chemical versatility and potential for generating a wide variety of biologically active compounds (Sobenina et al., 2005).
Catalyst- and Solvent-Free Synthesis
Research by Moreno-Fuquen et al. (2019) highlights an efficient approach for the regioselective synthesis of heterocyclic amides under catalyst- and solvent-free conditions, showcasing advances in green chemistry and sustainable chemical synthesis practices. These methodologies contribute to the broader utility of compounds like (3-Aminopyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone in scientific research (Moreno-Fuquen et al., 2019).
Spectral Characterization and Molecular Docking Studies
The spectral characterization and molecular docking studies of similar compounds have been conducted to understand their antibacterial activity. Shahana et al. (2020) synthesized novel compounds and characterized them using various spectroscopic techniques, further analyzing them through density functional theory (DFT) calculations and molecular docking studies. These studies are crucial for the development of new drugs and materials with specific biological or chemical properties (Shahana et al., 2020).
特性
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(5-methyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6-8(4-11-14-6)9(13)12-3-2-7(10)5-12/h4,7H,2-3,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXBIUMUNNUVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopyrrolidin-1-yl)(5-methylisoxazol-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



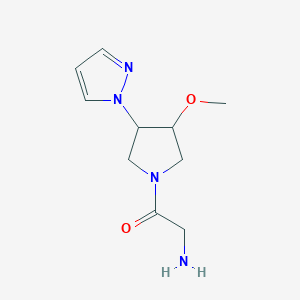
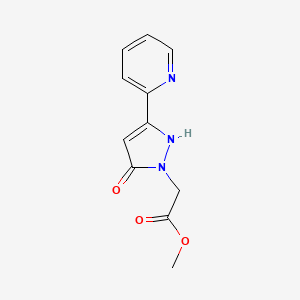

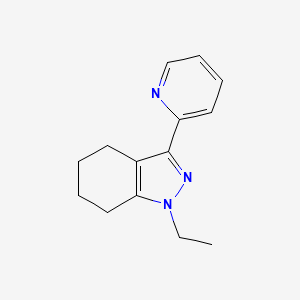
![1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1491300.png)
![3-(Pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1491301.png)
![methyl 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1491302.png)
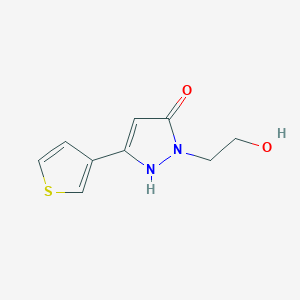

![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1491307.png)
![Methyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1491309.png)
![2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491311.png)
![3-(2-Azidoethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491312.png)
![2-(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1491313.png)